molecular formula C16H11ClFN3OS B2470256 2-chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034397-18-5

2-chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2470256
CAS No.: 2034397-18-5
M. Wt: 347.79
InChI Key: NHSFXDTWBTTZRQ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a thiophene and pyrazine moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 2-chloro-6-fluorobenzoyl chloride with an amine derivative of thiophene and pyrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro and fluoro substituents on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chloro and fluoro groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted benzamides.

Scientific Research Applications

2-chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(pyrazin-2-ylmethyl)benzamide
  • 2-chloro-6-fluoro-N-(thiophen-2-ylmethyl)benzamide
  • 2-chloro-6-fluoro-N-(3-(thiophen-2-yl)benzyl)benzamide

Uniqueness

2-chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is unique due to the presence of both thiophene and pyrazine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3OS/c17-10-3-1-4-11(18)14(10)16(22)21-9-12-15(20-7-6-19-12)13-5-2-8-23-13/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSFXDTWBTTZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NC=CN=C2C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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